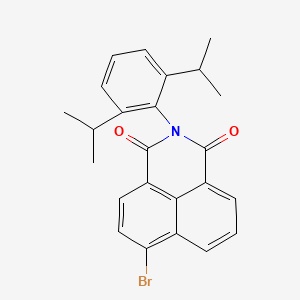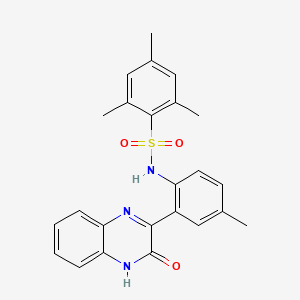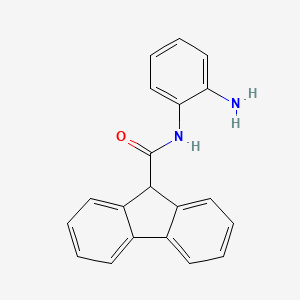
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a naphthalene core, and a diisopropylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as sodium tert-butoxide and a solvent like toluene, with the reaction mixture being stirred at elevated temperatures under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium tert-butoxide. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended aromatic systems, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide has diverse applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies involving molecular interactions and mechanisms of action at the cellular level.
Mécanisme D'action
The mechanism by which 4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments . The pathways involved may include electron transfer processes and binding to specific proteins or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-diisopropylphenyl)-9-bromo-perylene-3,4-dicarboximide
- N-(2,6-diisopropylphenyl)-1,6,9,14-tetrakis(4-(1,1,3,3-tetramethylbutyl)phenoxy)-11-bromo-terrylene-3,4-dicarboximide
- N-(2,6-diisopropylphenyl)-1,6-bis(4-(1,1,3,3-tetramethylbutyl)phenoxy)-13-bromo-quarterrylene-3,4-dicarboximide
Uniqueness
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propriétés
Formule moléculaire |
C24H22BrNO2 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
6-bromo-2-[2,6-di(propan-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H22BrNO2/c1-13(2)15-7-5-8-16(14(3)4)22(15)26-23(27)18-10-6-9-17-20(25)12-11-19(21(17)18)24(26)28/h5-14H,1-4H3 |
Clé InChI |
VYPXFBSCNPZJHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)

![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)


![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)


